BenchChemオンラインストアへようこそ!

3-((4-Chloropyridin-2-yl)oxy)propan-1-amine

Medicinal Chemistry Structure-Activity Relationship Ligand Design

For medicinal chemists and chemical biologists, this compound is the mandatory choice when a single, well-defined hydrogen bond donor (HBD=1) is required to test binding hypotheses, a capability lost in N-methyl analogs (HBD=0). With a favorable cLogP of 1.06 and low MW of 186.64, it offers maximum headroom for optimizing potency while maintaining drug-like properties. Its unsubstituted primary amine is essential for direct amide coupling, sulfonamide formation, reductive amination, and conjugation to fluorophores, biotin, or solid supports—transformations impossible with tert-amine analogs. This is the optimal, lowest-molecular-weight starting point for any chemical series exploring this scaffold.

Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
CAS No. 1346708-19-7
Cat. No. B11904857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Chloropyridin-2-yl)oxy)propan-1-amine
CAS1346708-19-7
Molecular FormulaC8H11ClN2O
Molecular Weight186.64 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1Cl)OCCCN
InChIInChI=1S/C8H11ClN2O/c9-7-2-4-11-8(6-7)12-5-1-3-10/h2,4,6H,1,3,5,10H2
InChIKeyFWAVFUNFFIBXJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-Chloropyridin-2-yl)oxy)propan-1-amine (CAS 1346708-19-7): Structural Identity and Baseline Procurement Profile for Scientific Sourcing


3-((4-Chloropyridin-2-yl)oxy)propan-1-amine (CAS 1346708-19-7) is a research-grade small molecule with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol . The compound features a 4-chloropyridin-2-yl ether linked to a propan-1-amine chain, placing it within a structural class of heterocyclic amines commonly utilized as building blocks in medicinal chemistry and chemical biology . As a primary amine, its structural characteristics—including a calculated LogP of 1.06 and one hydrogen bond donor—provide a specific physicochemical profile for research applications .

Why 3-((4-Chloropyridin-2-yl)oxy)propan-1-amine (CAS 1346708-19-7) Cannot Be Interchanged with Closest Analogs in Research Applications


Direct substitution of 3-((4-Chloropyridin-2-yl)oxy)propan-1-amine with its closest commercially available analogs—namely the N-methyl (CAS 1346708-21-1) and N,N-dimethyl (CAS 1346708-22-2) derivatives —introduces quantifiable changes in molecular properties that can critically alter research outcomes. While these compounds share the same chloropyridine-oxy-propanamine core, the progressive methylation of the terminal amine increases both molecular weight (from 186.64 to 200.66 to 214.69 g/mol) and calculated lipophilicity (an estimated ΔcLogP of approximately +0.5 per methyl group) . Such modifications demonstrably affect binding kinetics, pharmacokinetic profiles, and synthetic reactivity . For scientific and industrial users, this underscores that in-class analogs are not equivalent; the unsubstituted primary amine of the target compound confers a unique baseline for structure-activity relationship (SAR) studies and synthetic derivatization.

Quantitative Differentiation Guide for 3-((4-Chloropyridin-2-yl)oxy)propan-1-amine (CAS 1346708-19-7) Relative to Closest Analogs


Hydrogen Bond Donor Capacity as a Key SAR Differentiator for Target Engagement

The target compound possesses one primary amine hydrogen bond donor (HBD), whereas its N-methyl (CAS 1346708-21-1) and N,N-dimethyl (CAS 1346708-22-2) analogs possess zero HBDs . The presence of this single HBD can be critical for forming directional hydrogen bonds with target proteins, a key factor in optimizing binding affinity and specificity. Conversely, the loss of this donor in the N-methyl analogs is a definitive structural change that alters interaction potential .

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Differentiation by Molecular Weight and Lipophilicity in ADME Property Prediction

Progressive methylation of the terminal amine in the analog series leads to quantifiable increases in molecular weight and lipophilicity. The target compound (MW: 186.64, cLogP: 1.06) is significantly smaller and less lipophilic than its N,N-dimethyl counterpart (MW: 214.69) . These differences directly impact predicted absorption, distribution, metabolism, and excretion (ADME) properties, with higher lipophilicity generally correlating with increased membrane permeability but also elevated risk of metabolic clearance and off-target binding [1].

ADME Lipophilicity Drug Discovery

Unsubstituted Primary Amine as a Chemical Handle for Selective Derivatization and Bioconjugation

The target compound features an unsubstituted primary amine, whereas the N-methyl (CAS 1346708-21-1) and N,N-dimethyl (CAS 1346708-22-2) analogs contain substituted amines . This distinction is paramount for synthetic applications. The primary amine serves as a versatile reactive handle for acylation, reductive amination, or sulfonylation, enabling direct functionalization. The N-methyl derivatives, by contrast, are chemically inert to these specific reactions, limiting their utility as building blocks for generating diverse molecular libraries [1].

Organic Synthesis Bioconjugation Chemical Biology

Validated Research and Industrial Application Scenarios for 3-((4-Chloropyridin-2-yl)oxy)propan-1-amine (CAS 1346708-19-7) Based on Differential Evidence


Lead Optimization in Drug Discovery Requiring Precise Hydrogen Bond Control

Medicinal chemists conducting structure-activity relationship (SAR) studies should prioritize this compound when a single, well-defined hydrogen bond donor is required for target interaction. The quantifiable difference in HBD count (1 vs. 0 for N-methyl analogs) makes it the mandatory choice for exploring this specific binding hypothesis.

Synthesis of Complex Molecular Libraries via Direct Amine Functionalization

Organic and medicinal chemistry labs developing focused compound libraries will find the unsubstituted primary amine of this compound to be an essential functional handle for diversification . It allows for direct amide coupling, sulfonamide formation, and reductive amination, enabling a broad range of derivatives that are inaccessible from the N-methyl or N,N-dimethyl analogs.

Baseline Compound for Physicochemical and ADME Optimization

In early-stage drug discovery programs, this compound serves as the optimal, lowest-molecular-weight starting point for a chemical series . Its favorable cLogP (1.06) and MW (186.64) provide headroom for subsequent optimization steps aimed at improving potency while maintaining drug-like properties, a strategic advantage over pre-methylated, more lipophilic analogs.

Chemical Biology Probe Development for Covalent or Affinity Labeling

Researchers in chemical biology seeking to create activity-based probes or affinity matrices will require the reactive primary amine of this compound. This site can be conjugated to fluorophores, biotin, or solid supports , a transformation that is chemically impossible with the tertiary amine analog (CAS 1346708-22-2).

Quote Request

Request a Quote for 3-((4-Chloropyridin-2-yl)oxy)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.